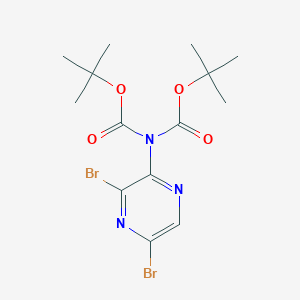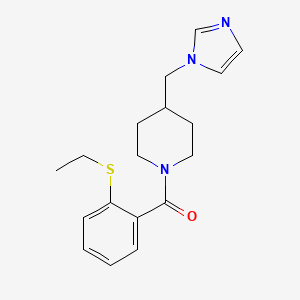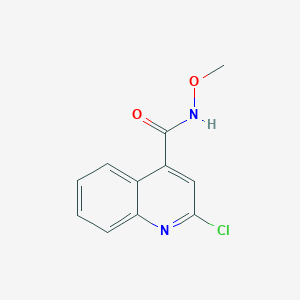![molecular formula C17H15N9OS B2816825 (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone CAS No. 1788677-98-4](/img/structure/B2816825.png)
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several heterocyclic rings, including a 1,2,4-triazole, a pyridazine, and a benzo[c][1,2,5]thiadiazole. These types of structures are often found in pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR and MS analysis are typically used to establish the structures of similar compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific structure. For instance, the presence of multiple nitrogen-containing rings could potentially make this compound a good chelator for metal ions .Applications De Recherche Scientifique
Anticoronavirus and Antitumoral Activity
Research on related heterocyclic derivatives, such as triazolothiadiazine and pyrazolyl compounds, has shown promising in vitro anticoronavirus and antitumoral activities. These compounds have been synthesized through reactions involving amino triazole thiol, acetyl acetone, aromatic aldehydes, and phenacyl bromides. The structural variations in these molecules allow tuning of their biological properties towards either antiviral or antitumoral activities. The antitumoral activity, in some cases, was attributed to the inhibition of tubulin polymerization, highlighting the potential therapeutic applications of these compounds in treating viral infections and cancer (Parameshwara Chary Jilloju et al., 2021).
Antibacterial Activities
Another study focused on the synthesis of triazole and thiadiazole derivatives, demonstrating their effectiveness against bacterial strains such as B. subtilis, S. aureus, and E. coli. These compounds were synthesized from reactions involving mercapto triazoles and various reagents, highlighting their potential as antimicrobial agents (Yan Zhang et al., 2010).
Antimicrobial and Insecticidal Activities
Compounds incorporating thiadiazole moieties have been developed and tested for their antimicrobial and insecticidal activities. These compounds show significant activity against various microorganisms and pests, indicating their potential use in agricultural and pharmaceutical applications. The synthesis strategies involve starting from versatile precursors to create a range of heterocycles with potential biological activities (A. Fadda et al., 2017).
Synthesis and Bioactivity of Heterocycles
Further research has led to the synthesis of novel heterocyclic compounds bearing thiadiazole and triazole moieties, exploring their bioactivity profiles. These compounds have been synthesized using green chemistry approaches, such as microwave-assisted synthesis, to enhance efficiency and reduce environmental impact. Their crystal structures, along with Hirshfeld Surface Analysis (HAS), have been thoroughly characterized, providing insights into their potential bioactivity and drug-likeness properties (M. Said et al., 2020).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N9OS/c27-17(12-1-2-13-14(9-12)23-28-22-13)25-7-5-24(6-8-25)15-3-4-16(21-20-15)26-11-18-10-19-26/h1-4,9-11H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJSRKNBNWFNKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC5=NSN=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N9OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]furan-2-carboxamide](/img/structure/B2816742.png)

![2-Chloro-N-[(6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]propanamide](/img/structure/B2816746.png)




![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide](/img/no-structure.png)

![Methyl 3-(5,7-dimethyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoate](/img/structure/B2816758.png)
![Racemic-(2R,3aS,7aS)-tert-butyl 2-(iodomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate](/img/structure/B2816759.png)
![N-[4-(3-phenyl-2-propanoyl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide](/img/structure/B2816761.png)
![4-({4-[(4-chlorophenyl)carbamoyl]-1H-1,2,3-triazol-5-yl}amino)benzoic acid](/img/structure/B2816764.png)
![4-(4-Methoxybenzo[d]thiazol-2-yl)morpholine](/img/structure/B2816765.png)